槲皮素 3-O-(6''-乙酰基-葡萄糖苷)

描述

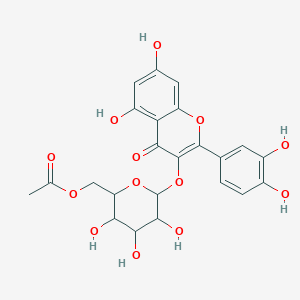

Quercetin 3-O-(6’'-acetyl-glucoside) is a member of flavonoids and a glycoside . It was identified in the green-leafed lettuce Lactuca sativum . It has been found to have high bioavailability and low toxicity .

Synthesis Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) can be synthesized from a naturally abundant precursor, quercetin 3-O-glucoside, using metabolically engineered Escherichia coli . Another method involves the enzymatic bioconversion of rutin to quercetin-3-O-glucoside by Penicillium decumbens naringinase .Molecular Structure Analysis

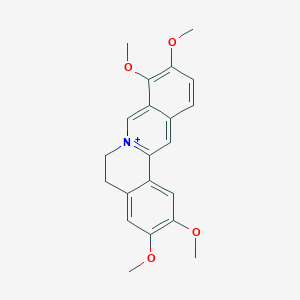

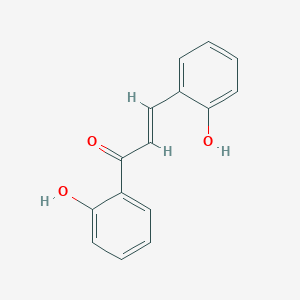

The molecular formula of Quercetin 3-O-(6’'-acetyl-glucoside) is C23H22O13 . Its molecular weight is 506.4 g/mol . The IUPAC name is [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) has been found to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) is a glycoside and a member of flavonoids . It is a natural product found in Petasites japonicus, Cyclamen persicum, and other organisms . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity .科学研究应用

1. Inhibition of α-glucosidase and glycation

- Summary of Application : Quercetin-3-O-glucuronide (Q3GA) has been found to inhibit α-glucosidase activity and non-enzymatic glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .

- Methods of Application : The study involved spectroscopy and molecular docking . Q3GA showed reversible and mixed-mode inhibition of α-glucosidase activity, with an IC50 value of 108.11 ± 4.61 μM .

- Results : Q3GA showed strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) . Molecular docking analysis demonstrated that Q3GA entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .

2. Profiling in sun-dried peppers

- Summary of Application : Quercetin glycoconjugates, including Quercetin 3-O-(6’'-acetyl-glucoside), were profiled in sun-dried peperoni di Senise peppers .

- Methods of Application : The study used liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for screening quercetin glycoconjugates .

- Results : Sixteen quercetin glycoconjugates were identified, including five acyl glycosidic quercetin derivatives that were reported for the first time .

3. Reduction of Browning Degree

- Summary of Application : Quercetin-3-O-glucoside (Q3G) has been found to significantly reduce the browning degree .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : Q3G could significantly reduce the browning degree, increase the free amino groups, inhibit the formation of fructosamine and 5-HMF, and delay the process of glycosylation reaction .

4. Cytotoxic, Phytotoxic, Antimicrobial and Antioxidant Effects

- Summary of Application : Quercetin 3-O-glucoside (Q3G) isolated from aerial parts of Prangos ferulaceae was studied for its cytotoxic, phytotoxic, antimicrobial and antioxidant effects .

- Methods of Application : The study used MTT assay, lettuce germination assay, disk diffusion and DPPH method .

- Results : The study did not provide specific details on the results .

5. Antioxidant Mechanism and Antibacterial Properties

- Summary of Application : Quercetin, including its glycoside forms like Quercetin 3-O-(6’'-acetyl-glucoside), has been found to have antioxidant mechanism and broad-spectrum antibacterial properties .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : The intervention effects of quercetin on pesticide poisoning and the pathway of action were investigated . The toxic effects of main mycotoxins on the collection and the detoxification process of quercetin were summarized . It was proved that it is able to reduce the toxicity of mycotoxins . The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin were evaluated .

6. Anti-Atherosclerotic Food Component

- Summary of Application : Quercetin glycosides, including Quercetin 3-O-(6’'-acetyl-glucoside), have been suggested to have potential benefits in terms of cardiovascular health and possible clinical applications .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : A variety of human cohort studies and intervention studies support the idea that the intake of quercetin glycoside-rich plant foods such as onion helps to prevent Cardiovascular Diseases (CVD) .

7. Antidiabetic Effect

- Summary of Application : Quercetin, including its glycoside forms like Quercetin 3-O-(6’'-acetyl-glucoside), has been found to have antidiabetic effects .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : The intervention effects of quercetin on pesticide poisoning and the pathway of action were investigated . The toxic effects of main mycotoxins on the collection and the detoxification process of quercetin were summarized . It was proved that it is able to reduce the toxicity of mycotoxins .

8. Prevention and Control of Toxipathy

- Summary of Application : Quercetin, including its glycoside forms like Quercetin 3-O-(6’'-acetyl-glucoside), has been found to have potential application in prevention and control of toxipathy .

- Methods of Application : The study did not provide specific details on the methods of application .

- Results : The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin were evaluated .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUNMMNDNWZOA-LNNZMUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248342 | |

| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-(6''-acetyl-glucoside) | |

CAS RN |

54542-51-7 | |

| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54542-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

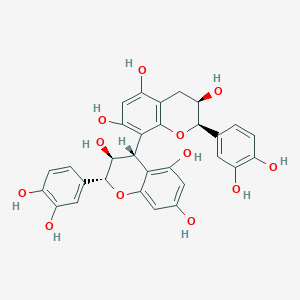

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)